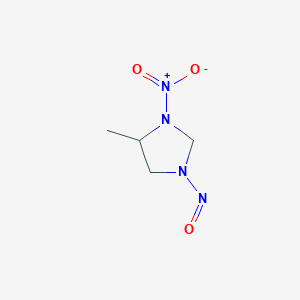
2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a heterocyclic compound containing a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzothiazole ring or the ethyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the benzothiazole ring.
Applications De Recherche Scientifique
2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound with similar structural features.
2-Methylbenzothiazole: A closely related compound with a methyl group at a different position.
5-Ethylbenzothiazole: Another related compound with an ethyl group at a different position.
Uniqueness
2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione’s unique combination of ethyl and methyl groups at specific positions may confer distinct chemical and biological properties compared to its analogs.
Propriétés
| 92681-07-7 | |
Formule moléculaire |
C10H11NO3S |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
2-ethyl-5-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S/c1-3-11-10(12)8-6-7(2)4-5-9(8)15(11,13)14/h4-6H,3H2,1-2H3 |
Clé InChI |
KJAFQEXFBYSSOL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/no-structure.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)


